Fmoc-Ser-Obzl

solid-phase peptide synthesis orthogonal protection hydrogenolysis

Fmoc-Ser-Obzl (CAS 73724-46-6) is an orthogonally protected serine building block for SPPS. Its benzyl ester (hydrogenolysis-labile) and Fmoc (base-labile) groups enable selective, sequential deprotection that tert-butyl esters (acid-labile) cannot match. Choose this compound for acid-sensitive peptide sequences, on-resin phosphorylation/glycosylation at the free hydroxyl, and chemoenzymatic polymerization where benzyl esters enhance substrate affinity and coupling efficiency over methyl or tert-butyl alternatives. For GMP-grade peptide production, ≥99% HPLC purity reduces deletion sequences and purification burden.

Molecular Formula C25H23NO5
Molecular Weight 417.5 g/mol
CAS No. 73724-46-6
Cat. No. B1337303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser-Obzl
CAS73724-46-6
Molecular FormulaC25H23NO5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO5/c27-14-23(24(28)30-15-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,27H,14-16H2,(H,26,29)/t23-/m0/s1
InChIKeyGXJVEJVEJKIXCH-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ser-Obzl (CAS 73724-46-6): Orthogonal Protection for Controlled Peptide and Glycopeptide Synthesis


Fmoc-Ser-Obzl (Nα-Fmoc-L-serine benzyl ester, CAS 73724-46-6) is an orthogonally protected serine derivative widely employed as a building block in solid-phase peptide synthesis (SPPS), with the 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and a benzyl (Bzl) ester at the C-terminus . This compound has a molecular formula of C25H23NO5, a molecular weight of 417.45 g/mol, and is commercially available at purities ≥98% by HPLC . The orthogonal nature of its protection—Fmoc labile to base (piperidine) and benzyl ester cleavable by hydrogenolysis—enables selective, sequential deprotection critical for the assembly of complex peptide sequences and conjugates.

Why Fmoc-Ser-Obzl Cannot Be Casually Substituted with Other Fmoc-Serine Esters or Side-Chain Protected Analogs


Substituting Fmoc-Ser-Obzl with other protected serine derivatives—such as Fmoc-Ser-OtBu (tert-butyl ester, CAS 110797-35-8) , Fmoc-Ser-OMe (methyl ester, CAS 82911-78-2) , or Fmoc-Ser(Bzl)-OH (side-chain O-benzyl protected, CAS 83792-48-7) —introduces fundamental changes in deprotection orthogonality, cleavage chemistry, and downstream synthetic compatibility. The benzyl ester at the C-terminus in Fmoc-Ser-Obzl confers hydrogenolytic lability orthogonal to both Fmoc base cleavage and acid-labile side-chain protections, enabling strategies that tert-butyl esters (acid-cleavable) or methyl esters (harsher saponification) cannot support [1]. In contrast, Fmoc-Ser(Bzl)-OH provides a free carboxylic acid for on-resin coupling but places the benzyl group on the serine side-chain hydroxyl, fundamentally altering the protection scheme and the subsequent availability of the hydroxyl for glycosylation or phosphorylation. The choice between these analogs dictates the entire orthogonal protection strategy and determines which downstream functionalizations—such as on-resin phosphorylation or chemoenzymatic polymerization—are feasible.

Fmoc-Ser-Obzl (73724-46-6): Quantitative Evidence for Differentiation from Comparator Esters and Side-Chain Protected Analogs


Orthogonal Protection Strategy: C-Terminal Benzyl Ester Enables Hydrogenolytic Cleavage Orthogonal to Fmoc and Acid-Labile Groups

Fmoc-Ser-Obzl features a benzyl ester at the C-terminus that is cleaved by hydrogenolysis (Pd/C, H2) rather than acidolysis. This provides orthogonal deprotection relative to both the base-labile Fmoc group (piperidine) and acid-labile side-chain protecting groups such as tert-butyl (tBu) esters and Boc groups. In contrast, Fmoc-Ser-OtBu (tert-butyl ester) undergoes acidolytic cleavage under conditions (e.g., TFA) that also remove other acid-labile protections, limiting its utility in complex multi-protection schemes [1]. The orthogonal lability of the benzyl ester enables selective C-terminal deprotection while leaving acid-sensitive groups intact, a critical requirement for the synthesis of peptides containing multiple differentially protected residues [2].

solid-phase peptide synthesis orthogonal protection hydrogenolysis C-terminal modification

Enhanced Substrate Affinity and Polymerization Efficiency: Benzyl Ester Outperforms Methyl and tert-Butyl Esters in Chemoenzymatic Peptide Synthesis

In a direct comparative study of ester groups (methyl, ethyl, benzyl, tert-butyl) on alanine and glycine monomers in papain-catalyzed chemoenzymatic peptide polymerization, the benzyl ester group demonstrated significantly greater polymerization efficiency than methyl, ethyl, and tert-butyl esters [1]. The study found that the efficiency of polymerization of alanine and glycine benzyl esters was much greater than that of the other esters, with the benzyl ester enabling papain to equally polymerize alanine and glycine despite their substantially different affinities toward the enzyme [1]. While this study examined alanine and glycine rather than serine, the findings provide class-level evidence that the benzyl ester moiety confers enhanced enzyme-substrate interactions and broader substrate specificity, properties directly applicable to Fmoc-Ser-Obzl in enzymatic and chemoenzymatic synthetic contexts.

chemoenzymatic synthesis papain catalysis peptide polymerization substrate affinity

C-Terminal Benzyl Ester vs. Side-Chain Benzyl Ether: Fundamental Protection Site Distinction with Fmoc-Ser(Bzl)-OH

Fmoc-Ser-Obzl (C-terminal benzyl ester, CAS 73724-46-6) and Fmoc-Ser(Bzl)-OH (side-chain O-benzyl protected free acid, CAS 83792-48-7) are chemically distinct entities with different protection sites and synthetic utilities. Fmoc-Ser-Obzl protects the carboxylic acid at the C-terminus as a benzyl ester, leaving the serine side-chain hydroxyl free for on-resin glycosylation, phosphorylation, or other functionalization . In contrast, Fmoc-Ser(Bzl)-OH protects the side-chain hydroxyl with a benzyl ether while leaving the C-terminal carboxylic acid free for coupling onto resin or amine nucleophiles . The two compounds are not interchangeable: Fmoc-Ser-Obzl is suited for incorporation at the C-terminus of a growing peptide chain or for solution-phase couplings where C-terminal protection is required, whereas Fmoc-Ser(Bzl)-OH is used for internal serine residues where side-chain hydroxyl protection is needed during synthesis [1]. The molecular weight of both compounds is 417.45 g/mol, but their distinct protection schemes dictate their specific roles in SPPS.

peptide coupling C-terminal protection side-chain protection glycosylation phosphorylation

Physical and Optical Purity Specifications: Fmoc-Ser-Obzl Optical Rotation Distinct from Side-Chain Protected Analog

Commercial Fmoc-Ser-Obzl (CAS 73724-46-6) is supplied with a specified optical rotation of [α]20/D = -12 ± 2° (c=1 in DMF) . This value serves as a quality control parameter for confirming identity and chiral integrity. In contrast, the side-chain protected analog Fmoc-Ser(Bzl)-OH (CAS 83792-48-7) exhibits an optical rotation of [α]20/D = +24 ± 2° (c=1% in ethyl acetate) [1]. The substantial difference in optical rotation magnitude and sign reflects the distinct chemical structures—C-terminal benzyl ester vs. side-chain benzyl ether—and provides a practical analytical discriminator for procurement and quality verification. Fmoc-Ser-Obzl is commercially available at purities ≥99% (HPLC) from Chem-Impex and 98% from AKSci .

quality control optical rotation chiral purity procurement specification

Solubility and Storage Stability Profile: Defined Parameters for Stock Solution Preparation

Fmoc-Ser-Obzl exhibits solubility of 100 mg/mL in DMSO (239.55 mM, requiring ultrasonication) [1]. Powder storage at -20°C provides stability for 3 years, while storage at 4°C provides 2 years [2]. In solvent (DMSO stock solution), storage at -80°C maintains stability for 6 months, whereas storage at -20°C limits usability to 1 month [1] [2]. These parameters provide a defined stability envelope for laboratory and production planning. Comparative stability data for Fmoc-Ser-OtBu indicate identical powder storage conditions (-20°C for 3 years, 4°C for 2 years) but significantly lower DMSO solubility at 150 mg/mL [3], though no direct head-to-head degradation kinetics are available.

solubility storage stability stock solution DMSO procurement logistics

Commercial Purity Specification: ≥99% HPLC Purity from Primary Suppliers Enables High-Fidelity Synthesis

Fmoc-Ser-Obzl is commercially available from Chem-Impex with a purity specification of ≥99% by HPLC and from AKSci at 98% minimum purity . This purity level ensures minimal side reactions during SPPS coupling steps, reducing the likelihood of deletion sequences and truncated peptides. For comparison, commercial Fmoc-Ser(Bzl)-OH is available at ≥98.0% (HPLC) from Sigma-Aldrich and >95.0% from TCI America [1], while Fmoc-Ser-OtBu is available at >98.0% from TCI . The availability of Fmoc-Ser-Obzl at ≥99% HPLC purity provides a quantifiable quality benchmark that supports high-fidelity peptide assembly and reduces purification burden.

purity specification HPLC peptide synthesis quality assurance procurement

Fmoc-Ser-Obzl (73724-46-6): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal C-Terminal Deprotection with Intact Acid-Labile Side Chains

When constructing peptides that contain acid-sensitive side-chain protecting groups (e.g., tert-butyl ethers, Boc-protected amines, or Trt-protected residues), Fmoc-Ser-Obzl provides an orthogonal C-terminal deprotection option via hydrogenolysis (Pd/C, H2) that leaves all acid-labile groups intact . This is not achievable with Fmoc-Ser-OtBu, whose tert-butyl ester undergoes acidolytic cleavage under the same TFA conditions that remove side-chain protections . The orthogonal lability of the benzyl ester enables strategies such as on-resin cyclization, C-terminal conjugation to labels or affinity tags, and segment condensation approaches that would otherwise require complex and often incompatible protecting group schemes .

Chemoenzymatic Peptide Polymerization and Enzyme-Catalyzed Synthesis

For researchers employing enzyme-catalyzed peptide synthesis, particularly using papain or related proteases, the benzyl ester moiety in Fmoc-Ser-Obzl provides enhanced substrate affinity and polymerization efficiency compared to methyl, ethyl, and tert-butyl ester alternatives . The demonstrated superiority of benzyl esters in enabling equal polymerization of amino acids with substantially different enzyme affinities suggests that Fmoc-Ser-Obzl is a preferred building block for chemoenzymatic copolymer synthesis, glycopeptide assembly via enzyme catalysis, and enzymatic peptide ligation strategies where substrate specificity and coupling efficiency are critical.

Synthesis of Phosphoserine- and Glycoserine-Containing Peptides Requiring Free Side-Chain Hydroxyl

Fmoc-Ser-Obzl, with its free side-chain hydroxyl, enables on-resin phosphorylation or glycosylation of the serine residue after incorporation into the peptide chain . This contrasts with Fmoc-Ser(Bzl)-OH, where the side-chain hydroxyl is protected as a benzyl ether, rendering it unavailable for direct functionalization until deprotection . In applications requiring the synthesis of phosphoserine-containing peptides, O-linked glycopeptides, or peptides with site-specifically modified serine residues, Fmoc-Ser-Obzl provides the necessary free hydroxyl handle for selective post-coupling modification while maintaining C-terminal protection for downstream manipulations .

High-Fidelity Peptide Synthesis Requiring ≥99% HPLC-Grade Building Block Purity

For applications where peptide purity and yield are critical—such as GMP peptide production, long peptide sequences (>30 residues) where deletion sequences accumulate, or synthesis of difficult sequences prone to aggregation—procurement of Fmoc-Ser-Obzl with verified ≥99% HPLC purity minimizes coupling failures and reduces the purification burden. The quantifiable purity advantage over alternative suppliers offering 95-98% purity translates directly to lower deletion sequence incidence, fewer side products, and reduced HPLC purification time, supporting both research reproducibility and process economics in larger-scale synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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